molecular formula C10H14N2O2S B13639968 1-(Ethylsulfonyl)indolin-4-amine

1-(Ethylsulfonyl)indolin-4-amine

Cat. No.: B13639968
M. Wt: 226.30 g/mol
InChI Key: VWIBBURFYRDNGX-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)indolin-4-amine is a heterocyclic compound featuring an indoline scaffold substituted with an ethylsulfonyl group at position 1 and a primary amine at position 2. Its applications remain underexplored in the literature, though sulfonamide-containing indoline derivatives are often investigated for medicinal chemistry due to their bioactivity.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

1-ethylsulfonyl-2,3-dihydroindol-4-amine

InChI

InChI=1S/C10H14N2O2S/c1-2-15(13,14)12-7-6-8-9(11)4-3-5-10(8)12/h3-5H,2,6-7,11H2,1H3

InChI Key

VWIBBURFYRDNGX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C=CC=C21)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)indolin-4-amine can be achieved through various methods. One common approach involves the reaction of indoline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Ethylsulfonyl)indolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of the corresponding indoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. .

Scientific Research Applications

1-(Ethylsulfonyl)indolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)indolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonyl/Sulfonamide Groups

The following compounds share key structural motifs with 1-(ethylsulfonyl)indolin-4-amine, enabling comparative analysis:

Compound Name Key Features Molecular Formula Molecular Weight Research/Commercial Status
1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine Ethylsulfonyl group on benzene ring; primary amine on adjacent carbon C₁₀H₁₅NO₂S 213.29 g/mol Available for medicinal use
N-{1-[4-(Methylsulfanyl)phenyl]ethyl}-1H-indol-5-amine Indole core with methylsulfanyl and amine substituents C₁₇H₁₈N₂S 282.40 g/mol Supplier-listed (discontinued)
Sodium acetyl(4-(2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamido)phenyl)sulfamoyl)amide Sulfamoyl-linked isoindoline derivative; acetylated sodium salt C₂₄H₂₃N₃O₆SNa 512.51 g/mol Studied for synthetic applications
4-(Dimethylamino)-3-(1-2-(ethylsulfonyl)ethyl)-1-(2-hydroxyethyl)-2-methyl-1-imidazol-5-yl diazenyl benzaldehyde Ethylsulfonyl group in azo dye adduct; imidazole backbone C₂₀H₂₈N₆O₄S 464.54 g/mol Proposed for dye chemistry

Key Observations :

  • Bioactivity Potential: Compounds like 1-[4-(ethanesulfonyl)phenyl]ethan-1-amine are marketed for medicinal purposes, suggesting sulfonyl-amine motifs may have pharmacological relevance .
  • Sulfur Group Variations : Replacement of the sulfonyl group with sulfonamide (e.g., in sodium acetyl derivatives) or sulfanyl (e.g., N-{1-[4-(methylsulfanyl)phenyl]ethyl}-1H-indol-5-amine) alters polarity and reactivity. Sulfonyl groups enhance solubility and metabolic stability compared to sulfanyl analogs .
  • Aromatic System Differences : The indoline core in the target compound contrasts with benzene (e.g., 1-[4-(ethanesulfonyl)phenyl]ethan-1-amine) or imidazole (e.g., azo adducts) systems, impacting π-π stacking and binding interactions .
Discontinued Status and Commercial Viability

1-(Ethylsulfonyl)indolin-4-amine and related amines (e.g., 2-amino-4-ethylhexanoic acid) are marked as discontinued by suppliers like CymitQuimica . This contrasts with analogs such as 1-[4-(ethanesulfonyl)phenyl]ethan-1-amine, which remains available for purchase .

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